molecular formula C9H5IN2O2 B2823073 3-Iodo-6-nitroquinoline CAS No. 1802820-05-8

3-Iodo-6-nitroquinoline

Cat. No.: B2823073
CAS No.: 1802820-05-8
M. Wt: 300.055
InChI Key: UUYQWISZDVXBND-UHFFFAOYSA-N
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Description

3-Iodo-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry. The compound features an iodine atom at the third position and a nitro group at the sixth position on the quinoline ring, making it a unique and valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-nitroquinoline typically involves the iodination of 6-nitroquinoline. One common method is the regioselective 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine under mild conditions . This method ensures high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using molecular iodine or other iodine sources. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-6-nitroquinoline undergoes various chemical reactions, including:

    Electrophilic Substitution: The iodine atom can be replaced by other electrophiles in the presence of suitable catalysts.

    Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like alkyl halides and aryl halides in the presence of catalysts such as palladium or copper.

    Nucleophilic Substitution: Reagents like amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Electrophilic Substitution: Various substituted quinolines.

    Nucleophilic Substitution: Amino or thiol-substituted quinolines.

    Oxidation and Reduction: Altered quinoline derivatives with different oxidation states.

Scientific Research Applications

3-Iodo-6-nitroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    6-Nitroquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Iodoquinoline: Lacks the nitro group, affecting its biological activity and reactivity.

    3-Bromo-6-nitroquinoline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

Uniqueness: 3-Iodo-6-nitroquinoline is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-iodo-6-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYQWISZDVXBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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